molecular formula C10H6BrNO2 B8271914 3-Bromo-4-oxochroman-7-carbonitrile

3-Bromo-4-oxochroman-7-carbonitrile

Cat. No. B8271914
M. Wt: 252.06 g/mol
InChI Key: HCLFYVHRICPNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-oxochroman-7-carbonitrile is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

3-bromo-4-oxo-2,3-dihydrochromene-7-carbonitrile

InChI

InChI=1S/C10H6BrNO2/c11-8-5-14-9-3-6(4-12)1-2-7(9)10(8)13/h1-3,8H,5H2

InChI Key

HCLFYVHRICPNFC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Oxochroman-7-carbonitrile (11.0 g, 63.5 mmol) was dissolved in THF (250 mL) and cooled to −30° C. prior to the addition of LiHMDS (66.7 mL, 66.7 mmol) dropwise. The resulting solution was stirred for 20 min. Next, the temperature was lowered to −78° C. and the solution was stirred for 0.5 h. In another flask, NBS (11.3 g, 63.5 mmol) was dissolved in THF (250 mL) and cooled to −78° C. Then the anion solution was transferred into NBS/THF solution at −78° C. via cannula. The resulting solution was stirred at −78° C. for 40 min. The reaction was quenched with aqueous saturated NH4Cl solution and extracted with EtOAc twice. The combined organic layers were washed with 1N HCl, brine, dried (MgSO4), and filtered. The filtrate was concentrated and the resulting residue was purified by flash chromatography with 10% to 20% EtOAc/hexane on 120 g ISCO column to afford 3-bromo-4-oxochroman-7-carbonitrile (10.0 g, 39.7 mmol, 62.5% yield) as a pale yellow solid: LCMS=251.9 [M+H]+.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
66.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.3 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
NBS THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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